

A Comparative Guide to Ivosidenib and Vorasidenib in Glioma Models

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Compound of Interest

Compound Name: *Ivosidenib*

Cat. No.: *B560149*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **ivosidenib** and vorasidenib, two targeted therapies for isocitrate dehydrogenase (IDH)-mutant gliomas. The information presented herein is based on publicly available preclinical and clinical experimental data to assist researchers in understanding the key characteristics and performance of these inhibitors.

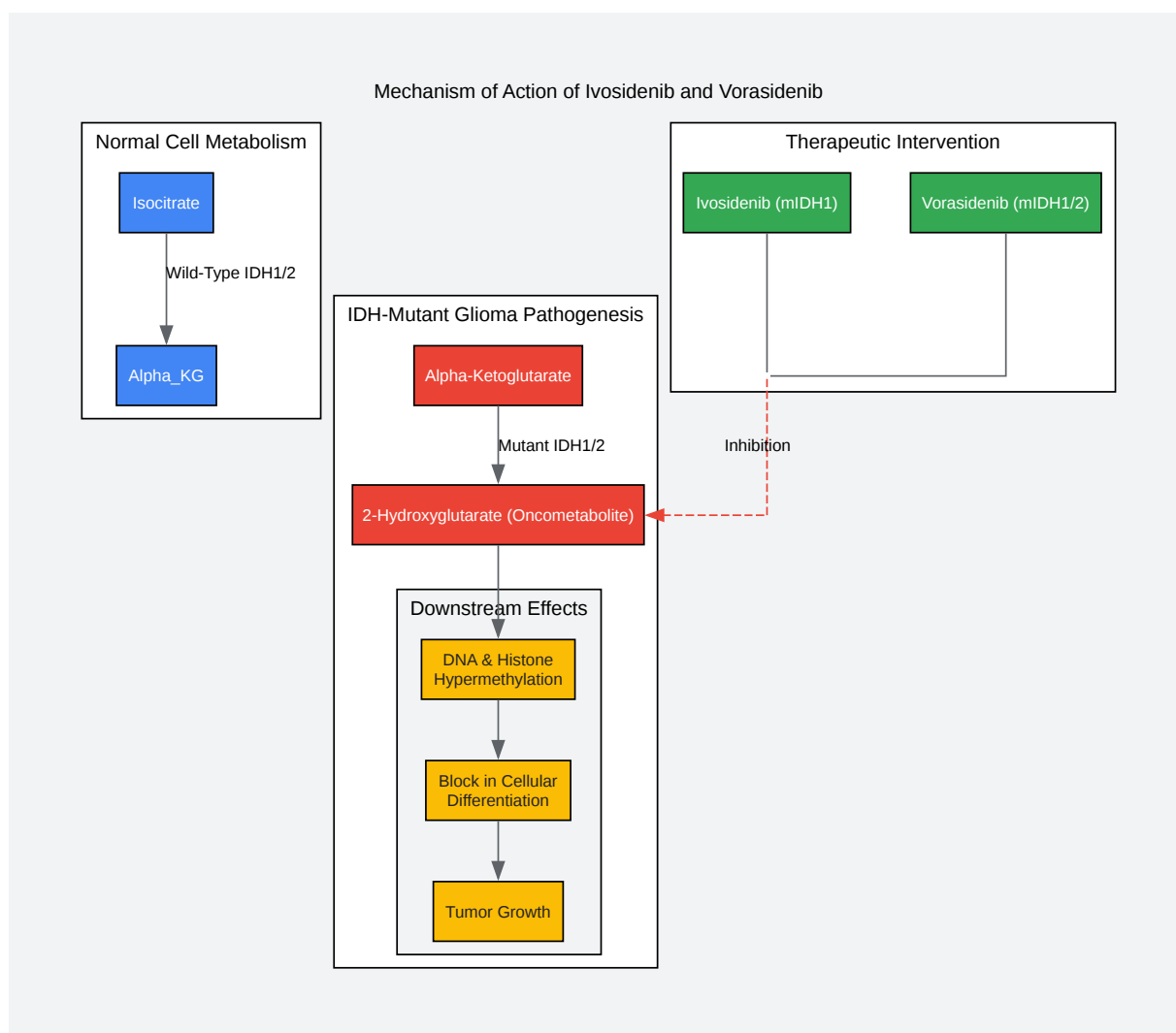
Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are defining features of a significant subset of gliomas, particularly lower-grade gliomas. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. **Ivosidenib** and vorasidenib are small molecule inhibitors that target these mutant IDH enzymes, representing a significant advancement in the treatment of this brain cancer. **Ivosidenib** is a potent inhibitor of mutant IDH1, while vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2.[1][2][3]

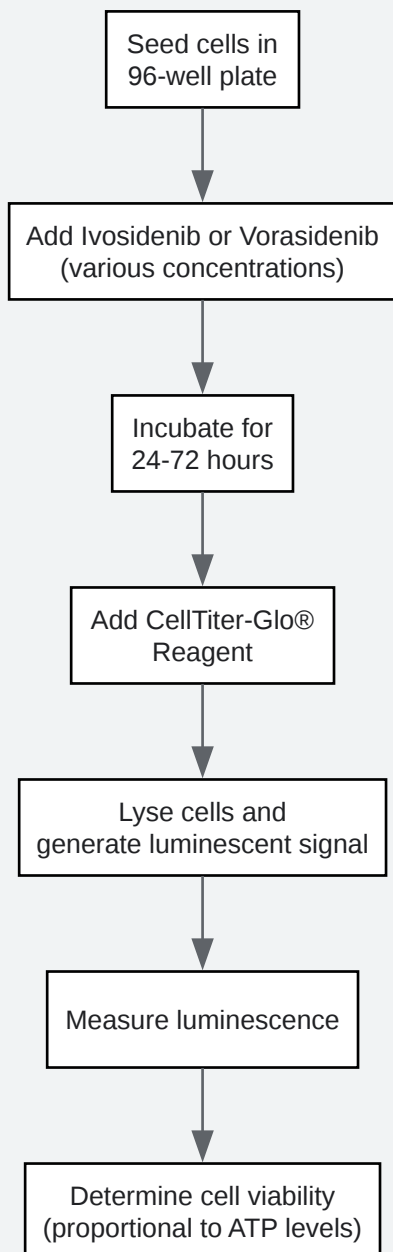
Mechanism of Action

Both **ivosidenib** and vorasidenib function by inhibiting the neomorphic activity of mutant IDH enzymes, thereby reducing the production of 2-HG.[3] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation through the inhibition of α -ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation.[4] By

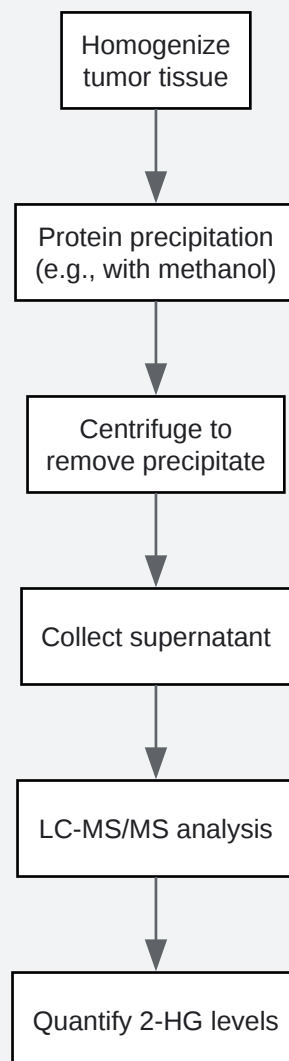
lowering 2-HG levels, these inhibitors can reverse these epigenetic alterations, promote cellular differentiation, and ultimately slow tumor growth.[3][4]



Cell Viability Assay Workflow



2-HG Measurement Workflow



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